molecular formula C13H16N6O4 B3879555 4-amino-N'-(2,4,5-trimethoxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide

4-amino-N'-(2,4,5-trimethoxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide

カタログ番号: B3879555
分子量: 320.30 g/mol
InChIキー: YLHFVWYXMGJBNC-OMCISZLKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-amino-N'-(2,4,5-trimethoxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as TBOA and belongs to the class of oxadiazole derivatives. TBOA has been extensively studied for its ability to inhibit glutamate transporters, which play a crucial role in regulating the excitatory neurotransmitter glutamate in the central nervous system.

作用機序

TBOA acts as a non-competitive inhibitor of glutamate transporters, specifically the excitatory amino acid transporter subtype 2 (EAAT2). EAAT2 is the primary glutamate transporter in the brain and is responsible for removing excess glutamate from the synaptic cleft. Inhibition of EAAT2 by TBOA leads to an increase in extracellular glutamate levels, which can activate various glutamate receptors and cause excitotoxicity. TBOA has also been shown to inhibit other glutamate transporters such as EAAT1 and EAAT3, although with lower potency.
Biochemical and Physiological Effects:
TBOA has been shown to have various biochemical and physiological effects in animal models. Inhibition of glutamate transporters by TBOA leads to an increase in extracellular glutamate levels, which can activate various glutamate receptors and cause excitotoxicity. TBOA has also been shown to increase the release of various neurotransmitters such as dopamine and serotonin in the brain. TBOA has been shown to have neuroprotective effects in animal models of neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.

実験室実験の利点と制限

TBOA has several advantages for lab experiments. It is a potent and selective inhibitor of glutamate transporters, which makes it an excellent tool for studying the role of glutamate transporters in various neurological disorders. TBOA is also relatively easy to synthesize and purify, which makes it readily available for lab experiments. However, TBOA has some limitations for lab experiments. It is a relatively unstable compound and can degrade over time, which can affect its potency and selectivity. TBOA also has poor solubility in water, which can limit its use in some experiments.

将来の方向性

There are several future directions for TBOA research. One direction is to develop more potent and selective inhibitors of glutamate transporters based on the structure of TBOA. Another direction is to study the effects of TBOA on other neurotransmitter systems and their potential therapeutic applications. TBOA has also been shown to have anti-inflammatory effects, and future research could explore its potential as an anti-inflammatory agent. Finally, more studies are needed to understand the long-term effects of TBOA and its potential side effects in animal models and humans.
Conclusion:
In conclusion, TBOA is a potent and selective inhibitor of glutamate transporters that has potential therapeutic applications in various neurological disorders. TBOA acts as a non-competitive inhibitor of glutamate transporters, leading to an increase in extracellular glutamate levels and activation of various glutamate receptors. TBOA has been shown to have various biochemical and physiological effects in animal models, including neuroprotective effects. TBOA has several advantages for lab experiments, but also has some limitations. Future research could explore the potential of TBOA as a therapeutic agent and develop more potent and selective inhibitors of glutamate transporters.

科学的研究の応用

TBOA has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. TBOA acts as a potent inhibitor of glutamate transporters, which are responsible for removing excess glutamate from the synaptic cleft. Inhibition of glutamate transporters leads to an increase in extracellular glutamate levels, which can cause excitotoxicity and neuronal damage. TBOA has been shown to be effective in reducing excitotoxicity and improving neuronal survival in animal models of neurological disorders.

特性

IUPAC Name

4-amino-N'-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O4/c1-20-8-5-10(22-3)9(21-2)4-7(8)6-16-17-12(14)11-13(15)19-23-18-11/h4-6H,1-3H3,(H2,14,17)(H2,15,19)/b16-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHFVWYXMGJBNC-OMCISZLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=NN=C(C2=NON=C2N)N)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1/C=N/N=C(/C2=NON=C2N)\N)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-N'-(2,4,5-trimethoxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide
Reactant of Route 2
4-amino-N'-(2,4,5-trimethoxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide
Reactant of Route 3
4-amino-N'-(2,4,5-trimethoxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide
Reactant of Route 4
Reactant of Route 4
4-amino-N'-(2,4,5-trimethoxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide
Reactant of Route 5
Reactant of Route 5
4-amino-N'-(2,4,5-trimethoxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide
Reactant of Route 6
Reactant of Route 6
4-amino-N'-(2,4,5-trimethoxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。